3-[(5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
3-[(5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, methylbutoxy, oxo, and sulfanylidenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps, starting with the preparation of the thiazolidine ring. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable thiol with a carbonyl compound under acidic conditions.
Introduction of the Methoxy and Methylbutoxy Groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the Sulfanylidenes: This step involves the oxidation of the thiazolidine ring to introduce the sulfanylidenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenes and thiazolidine ring.
Reduction: Reduction reactions can be used to modify the oxo groups.
Substitution: Nucleophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of various functional groups on biological activity. Its multiple functional groups make it a versatile tool for probing biological systems.
Medicine
In medicine, this compound could have potential applications as a drug or drug precursor. Its unique structure could allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties could make it useful in applications such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific application. In general, the compound could interact with biological targets through its multiple functional groups. For example, the methoxy and methylbutoxy groups could interact with hydrophobic pockets in proteins, while the oxo and sulfanylidenes could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-hydroxyphenylethyleneglycol sulfate
- 4-Benzyloxy-3-methoxybenzyl alcohol
Uniqueness
Compared to similar compounds, 3-[(5Z)-5-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of functional groups and the presence of the thiazolidine ring. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S3/c1-13(2)6-8-26-16-5-4-14(10-17(16)25-3)11-18-19(22)21(20(27)28-18)15-7-9-29(23,24)12-15/h4-5,10-11,13,15H,6-9,12H2,1-3H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWCYZYQHNFHJZ-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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